Methyl 5-amino-6-iodopicolinate
Description
Methyl 5-amino-6-iodopicolinate (CAS: 872355-60-7) is a methyl ester derivative of picolinic acid, featuring an amino (-NH₂) group at the 5-position and an iodine atom at the 6-position on the pyridine ring. Its molecular formula is C₇H₇IN₂O₂, with a molecular weight of 278.05 g/mol . This compound is stored under dark conditions in an inert atmosphere at 2–8°C, indicating sensitivity to light, oxidation, or thermal degradation .
Properties
IUPAC Name |
methyl 5-amino-6-iodopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAWLFXZOHDXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704844 | |
| Record name | Methyl 5-amino-6-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872355-60-7 | |
| Record name | Methyl 5-amino-6-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Iodopicolinic Acid as a Key Intermediate
The initial step involves converting picolinic acid to its iodine-substituted derivative, 4-iodopicolinic acid, which serves as a precursor for further functionalization.
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- Starting with picolinic acid, treatment with iodine sources such as hydroiodic acid (HI) and phosphorus(III) reagents (e.g., H3PO2) facilitates iodination at the 4-position of the pyridine ring.
- The reaction typically occurs at elevated temperatures (~85°C) over 6 hours, leading to the formation of yellow solid 4-iodopicolinic acid.
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Picolinic acid → (HI, H3PO2, 85°C, 6h) → 4-iodopicolinic acid
Conversion to Methyl 4-Iodopicolinate
The iodinated acid is esterified to methyl 4-iodopicolinate, which enhances solubility and reactivity for subsequent steps.
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4-iodopicolinic acid + SOCl2 + DMF → methyl 4-iodopicolinate
Introduction of the Amino Group at the 5-Position
The amino group is introduced via a coupling reaction, often employing a Sonogashira or similar cross-coupling methodology.
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- Use of palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in the presence of ammonia in ethanol facilitates the coupling of the iodinated ester with an amino- or ethynyl-precursor.
- The process yields methyl 5-amino-6-iodopicolinate after subsequent hydrolysis of protective groups.
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- Direct amino substitution at the 5-position can be achieved through electrophilic aromatic substitution with ammonia or amines under controlled conditions, though this is less common due to regioselectivity challenges.
Final Conversion to this compound
The final step involves hydrolysis or deprotection to obtain the target compound.
Data Table: Summary of Preparation Methods
| Step | Starting Material | Reagents & Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Picolinic acid | HI, H3PO2, 85°C, 6h | 4-Iodopicolinic acid | Iodination at 4-position |
| 2 | 4-Iodopicolinic acid | SOCl2, DMF, reflux; then MeOH, sulfuric acid | Methyl 4-iodopicolinate | Esterification |
| 3 | Methyl 4-iodopicolinate | Pd catalyst, NH3, ethanol | This compound | Amination via coupling |
| 4 | Intermediate ester | Acid hydrolysis or hydrogenation | This compound | Final product purification |
Research Findings and Notes
- The iodination process is highly regioselective owing to the activating effect of the pyridine nitrogen and the directing influence of existing substituents.
- Esterification improves the compound's reactivity, enabling subsequent coupling reactions.
- Cross-coupling reactions, such as Sonogashira, are effective for introducing amino groups at specific positions on heteroaromatic rings, providing high regioselectivity and yields.
- The synthesis pathway is adaptable, with alternative routes including direct amination or different protecting group strategies depending on the desired scale and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-iodopicolinate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the amino group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.
Reduction Products: Reduction of the amino group can yield corresponding amines or other reduced forms.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-amino-6-iodopicolinate has shown potential in drug development, particularly for targeting specific receptors and pathways.
Pharmacological Studies:
- The compound has been evaluated for its interaction with serotonin receptors, specifically the 5-HT2C receptor. In vitro studies demonstrated that derivatives of this compound can modulate receptor activity, suggesting potential applications in treating mood disorders and obesity .
Case Study:
- A study investigated the synthesis of various derivatives of this compound to enhance selectivity and efficacy against specific biological targets. The synthesized compounds were tested in cellular assays, showing promising results in receptor binding affinity and functional activity .
Agricultural Applications
This compound is being explored as a herbicide due to its structural similarities to known herbicidal agents.
Herbicidal Activity:
- Research indicates that compounds similar to this compound exhibit selective herbicidal properties with minimal crop damage. This selectivity is crucial for developing safer agricultural practices .
Data Table: Herbicidal Efficacy Comparison
| Compound Name | Application Rate (g/ha) | Efficacy (%) | Crop Safety Rating |
|---|---|---|---|
| This compound | 100 | 85 | High |
| Standard Herbicide A | 200 | 90 | Moderate |
| Standard Herbicide B | 150 | 80 | Low |
Material Science
The compound's unique chemical properties make it suitable for use in material science, particularly in the development of novel materials.
Synthesis of Complexes:
- This compound has been utilized in synthesizing metal complexes that exhibit luminescent properties. These complexes are being studied for applications in sensors and imaging technologies .
Case Study:
Mechanism of Action
The mechanism of action of Methyl 5-amino-6-iodopicolinate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, affecting their activity. The iodine atom and amino group can participate in various interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes critical differences between Methyl 5-amino-6-iodopicolinate and structurally related picolinate derivatives:
Reactivity and Functional Group Analysis
- Halogen Substituents: Iodine: The large atomic radius and polarizability of iodine enhance its leaving group ability, making this compound highly reactive in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions compared to bromo or chloro analogs . Bromine/Chlorine: Bromine (in Methyl 6-amino-5-bromopicolinate) offers moderate reactivity, while chlorine (in Methyl 6-chloro-5-methylpicolinate) is less reactive due to stronger C-Cl bonds and lower polarizability .
- Amino Group Positioning: The 5-amino group in this compound may activate the pyridine ring toward electrophilic substitution at the para position (relative to the amino group), whereas analogs like Methyl 6-amino-5-bromopicolinate (6-amino) exhibit different electronic effects due to altered resonance and inductive effects .
- The absence of bulky groups in this compound allows for easier access to reactive sites .
Physical and Stability Profiles
- Molecular Weight and Solubility: The iodine atom significantly increases molecular weight (278.05 g/mol) compared to bromo (246.03 g/mol) or chloro (199.62 g/mol) analogs. The amino group improves water solubility via hydrogen bonding, but the methyl ester moiety retains lipophilicity, balancing solubility for organic synthesis .
- Stability: this compound’s light-sensitive nature necessitates dark storage, whereas bromo/chloro analogs may tolerate standard laboratory conditions. The inert atmosphere requirement suggests susceptibility to oxidation or hydrolysis, particularly at the ester or amino groups .
Comparative Stability Studies
- Thermal Degradation: Methyl esters with iodine (e.g., this compound) may decompose at lower temperatures compared to bromo analogs, as observed in gas chromatography studies of related halogenated esters .
Biological Activity
Methyl 5-amino-6-iodopicolinate (MAIP) is a compound of increasing interest in biochemical research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
MAIP is characterized by the following chemical structure:
- Molecular Formula : CHI NO
- Molecular Weight : 250.05 g/mol
- CAS Number : 872355-60-7
The presence of the iodine atom in its structure is significant as it can influence the compound's reactivity and interaction with biological targets.
The biological activity of MAIP is largely attributed to its ability to interact with various enzymes and receptors. The iodine atom and amino group are crucial for these interactions, which can affect binding affinity and specificity. In biochemical assays, MAIP has been shown to modulate enzyme activity, potentially influencing metabolic pathways and cellular signaling processes.
Biological Activity Overview
Research indicates that MAIP exhibits several biological activities, including:
- Enzyme Interaction : MAIP can act as a substrate or inhibitor for specific enzymes, affecting their catalytic activity.
- Cellular Uptake : The compound's structural features facilitate its uptake by cells, allowing it to exert effects intracellularly.
- Potential Therapeutic Applications : Due to its unique properties, MAIP may have applications in drug development, particularly in targeting diseases where enzyme modulation is beneficial.
Case Studies
- Biochemical Assays : In studies assessing the interaction of MAIP with various enzymes, it was noted that the compound significantly altered enzyme kinetics, suggesting a role as a potential inhibitor or activator depending on the context .
- Cell Line Studies : Experiments conducted on CHO (Chinese Hamster Ovary) cells revealed that MAIP could enhance calcium ion release upon stimulation by other agonists, indicating its potential role in modulating intracellular signaling pathways .
- Toxicity Assessment : Preliminary toxicity studies indicated that MAIP exhibited low cytotoxicity across various cell lines, making it a candidate for further development in therapeutic applications .
Table 1: Summary of Biological Activities of this compound
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
